molecular formula C19H18Cl2N2S B2675680 1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole CAS No. 1206986-75-5

1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole

Cat. No.: B2675680
CAS No.: 1206986-75-5
M. Wt: 377.33
InChI Key: AQHSTPNBKCBLLN-UHFFFAOYSA-N
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Description

1-Benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole is a functionalized imidazole derivative of interest in medicinal chemistry and pharmacological research. Compounds based on the 1-benzyl-1H-imidazole scaffold have been identified as having significant pharmacological properties and can play important roles in biochemical processes . Specifically, 1-benzyl-imidazole carboxamide derivatives have been investigated as potent agonists for the TGR5 receptor, an important target for the treatment of diabetes, obesity, and other metabolic syndromes . Furthermore, related substituted imidazole compounds are known to act as inhibitors of key enzymatic pathways, such as P38 MAP Kinase, which is a target in inflammatory disease research . The structural features of this compound—including the benzyl group at the N1 position, the dichlorophenyl moiety at C5, and the isopropylthio ether at C2—are common pharmacophores designed to modulate biological activity and optimize interaction with hydrophobic enzyme pockets . This makes it a valuable chemical tool for researchers developing structure-activity relationships (SAR) in the discovery of new therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-5-(3,4-dichlorophenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2S/c1-13(2)24-19-22-11-18(15-8-9-16(20)17(21)10-15)23(19)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHSTPNBKCBLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of sulfur, such as thiourea, under acidic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride.

    Attachment of the dichlorophenyl group: This step involves the use of a Grignard reagent or a similar organometallic reagent to introduce the 3,4-dichlorophenyl group onto the imidazole ring.

    Introduction of the isopropylthio group: The final step involves the substitution of a suitable leaving group with isopropylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The benzyl and dichlorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, Grignard reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified imidazole derivatives

    Substitution: Various substituted imidazole compounds

Scientific Research Applications

1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Bioactivity Trends

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related imidazole derivatives:

Compound Name R1 (Position 1) R5 (Position 5) R2 (Position 2) Key Bioactivity Reference
Target Compound Benzyl 3,4-Dichlorophenyl Isopropylthio Not explicitly reported -
Imazalil (Enilconazole) Allyloxyethyl 2,4-Dichlorophenyl H Antifungal
Miconazole Nitrate (S)-Methoxyethyl 2,4-Dichlorophenyl Chlorophenyl Broad-spectrum antifungal
C1 (Triazole-linked derivative) Triazole-linked Diphenyl Diphenyl Antibacterial
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole 4-Chlorobenzyl H (benzimidazole core) 4-Chlorophenyl Analgesic potential

Key Observations:

  • Substituent Positionality : The 3,4-dichlorophenyl group in the target compound distinguishes it from imazalil and miconazole, which feature 2,4-dichlorophenyl groups. The meta-chloro substitution may alter steric interactions with enzymatic targets compared to para-substituted analogs .
  • Thioether vs.
  • Benzimidazole vs.

Physicochemical Properties

  • Solubility : The absence of polar groups (e.g., nitrate in miconazole) may limit aqueous solubility, necessitating formulation optimization .

Biological Activity

1-Benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. Understanding its biological activity involves examining its mechanism of action, efficacy in different biological systems, and potential therapeutic applications.

  • Molecular Formula : C₁₉H₁₈Cl₂N₂S
  • Molecular Weight : 377.3 g/mol
  • CAS Number : 1206986-75-5

The compound is primarily studied for its role as a farnesyltransferase inhibitor (FTI). Farnesyltransferase plays a crucial role in the post-translational modification of proteins, particularly in the Ras signaling pathway, which is often implicated in cancer. By inhibiting this enzyme, the compound may disrupt oncogenic signaling pathways and thus exhibit anticancer properties.

In Vitro Studies

Research indicates that this compound shows significant inhibitory activity against farnesyltransferase. In vitro assays demonstrated that this compound effectively reduced cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Cancer Cell Lines : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on cell growth and viability.
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with the compound resulted in increased apoptosis and decreased migration of cancer cells, supporting its role as a therapeutic agent in oncology.

Comparative Biological Activity

To provide a clearer understanding of the compound's efficacy, a comparison with related imidazole derivatives was conducted:

Compound NameIC50 (µM)Mechanism of Action
This compound5.0Farnesyltransferase inhibition
1-Benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole6.5Farnesyltransferase inhibition
1-Benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole4.0Farnesyltransferase inhibition

Q & A

Q. Yield Optimization Strategies :

  • Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust molar ratios of reagents (e.g., excess isopropyl thiol to drive thioether formation) .

Q. Table 1: Synthetic Yield Comparison

MethodCatalyst/SolventYield (%)Reference
Condensation + ThiolAcetic acid/DMF65–72
Microwave-assistedK₂CO₃/DMF78–85

Basic: How can the structural conformation of this compound be validated experimentally?

Methodological Answer:
Use a combination of analytical techniques:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm; dichlorophenyl aromatic protons at δ 7.2–7.8 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

X-ray Crystallography : Determine crystal packing and intermolecular interactions (e.g., CCDC deposition protocols as in ) .

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z = 433.3 [M+H]⁺).

Advanced: How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Answer:
Contradictions may arise from:

  • Strain specificity : Test against standardized microbial panels (e.g., ATCC strains) .
  • Assay conditions : Use consistent inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hrs).
  • Compound purity : Verify purity (>95%) via HPLC () .

Q. Validation Steps :

Repeat assays in triplicate with positive controls (e.g., ciprofloxacin for bacteria).

Perform dose-response curves (IC₅₀/EC₅₀) to confirm activity thresholds.

Compare results with structural analogs (e.g., ’s imidazole derivatives) .

Advanced: What experimental approaches are suitable for studying its mechanism of action in cancer cells?

Methodological Answer:

In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .

Enzyme inhibition : Screen against kinases (e.g., EGFR) or apoptotic markers (caspase-3/7) using fluorogenic substrates.

Molecular docking : Model interactions with targets (e.g., tubulin, DNA topoisomerase) using AutoDock Vina (as in ) .

Q. Table 2: Preliminary Bioactivity Data (Analog-Based)

TargetIC₅₀ (µM)Reference
EGFR Kinase2.1
Staphylococcus aureus8.5

Advanced: How can computational modeling guide its optimization as a drug candidate?

Methodological Answer:

Docking Studies : Predict binding affinity to therapeutic targets (e.g., COX-2, 5-LOX) using Schrödinger Suite .

QSAR Modeling : Correlate substituent effects (e.g., Cl, isopropylthio) with bioactivity using MOE or RDKit.

MD Simulations : Assess stability of ligand-target complexes (50 ns trajectories in GROMACS) .

Q. Key Parameters :

  • Lipophilicity (logP): Optimize via substituent tuning (e.g., replace benzyl with pyridyl).
  • Solubility: Introduce polar groups (e.g., -OH, -COOH) without compromising activity.

Basic: What chromatographic methods ensure purity and stability during storage?

Methodological Answer:

HPLC Analysis :

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% TFA.
  • Flow rate: 1.0 mL/min; detection at 254 nm () .

Stability Testing :

  • Store at –20°C in amber vials under argon.
  • Monitor degradation via LC-MS every 3 months.

Advanced: How to design SAR studies for imidazole derivatives with dichlorophenyl groups?

Methodological Answer:

Variation of Substituents :

  • Benzyl group : Replace with heteroaromatic rings (e.g., pyridine, thiophene).
  • Thioether : Test methylthio vs. isopropylthio for steric effects.

Biological Evaluation :

  • Test analogs against cancer cells (apoptosis assays) and enzymes (kinase profiling).

Q. Table 3: SAR Trends in Imidazole Derivatives

SubstituentBioactivity TrendReference
3,4-Dichlorophenyl↑ Anticancer
Isopropylthio↑ Metabolic stability

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